The Chemical Architecture of Omphalotin A: A Technical Guide to a Potent Nematocidal Cyclopeptide
The Chemical Architecture of Omphalotin A: A Technical Guide to a Potent Nematocidal Cyclopeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotin A is a cyclic dodecapeptide produced by the basidiomycete fungus Omphalotus olearius.[1] It has garnered significant interest within the scientific community due to its potent and selective nematicidal activity, particularly against the plant-pathogenic root-knot nematode Meloidogyne incognita.[2] This technical guide provides a comprehensive overview of the chemical structure of Omphalotin A, including its physicochemical properties, spectroscopic data, and biological activity. Furthermore, it details the experimental protocols for its isolation, chemical synthesis, and heterologous production, and visualizes its biosynthetic pathway and proposed mechanism of action. The unique structural features of Omphalotin A, notably its extensive N-methylation, contribute to its remarkable stability and bioactivity, making it a compelling lead compound for the development of novel anthelmintic agents.[3][4]
Chemical Structure and Physicochemical Properties
Omphalotin A is a cyclic dodecapeptide with the amino acid sequence cyclo(-Gly-Val-Ile-Val-Gly-Val-Ile-Trp-Val-Ile-Gly-Val-).[1] A distinctive feature of its structure is the N-methylation of nine of the twelve amide bonds, which enhances its proteolytic stability and membrane permeability.[3][4] The molecule has a molecular weight of 1317 g/mol and an elemental composition of C₆₉H₁₁₅N₁₃O₁₂.[2] All amino acid residues in Omphalotin A have been determined to be in the L-configuration.
Table 1: Physicochemical Properties of Omphalotin A
| Property | Value/Description | Reference(s) |
| Molecular Formula | C₆₉H₁₁₅N₁₃O₁₂ | [2] |
| Molecular Weight | 1317 g/mol | [2] |
| Appearance | Not specified in detail, but isolated as a pure compound. | [2] |
| Solubility | Described as a very hydrophobic macrocyclic peptide. | [1] |
| Chirality | All amino acids are in the L-configuration. |
Biological Activity
Omphalotin A exhibits potent and selective nematicidal activity. It is particularly effective against the plant-pathogenic nematode Meloidogyne incognita. In contrast, it shows significantly lower activity against the saprophytic nematode Caenorhabditis elegans and is only weakly cytotoxic at high concentrations.[2] It has been reported to have no phytotoxic, antibacterial, or antifungal activities.[2]
Table 2: Nematicidal and Other Biological Activities of Omphalotin A
| Organism/Cell Line | Activity Type | Value | Reference(s) |
| Meloidogyne incognita | Nematicidal | LD₅₀: 0.57 µg/mL | [2] |
| Meloidogyne incognita | Nematicidal | LD₉₀: 2-5 µg/mL (for Omphalotins E-I) | [3] |
| Meloidogyne incognita | Nematicidal | LC₅₀: < 1.0 μM (recombinant) | |
| Caenorhabditis elegans | Nematicidal | Approximately 50 times less sensitive than M. incognita. | [2] |
| Various cell lines | Cytotoxicity | Weakly cytotoxic at 100 µg/mL. | [2] |
| Various bacteria and fungi | Antibacterial/Antifungal | No significant activity reported. | [2] |
Spectroscopic Data
The structure of Omphalotin A was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, NOESY) NMR experiments were crucial in determining the amino acid sequence and the location of the N-methyl groups.[1] FAB mass spectrometry was used to determine the molecular weight and elemental composition.[2]
Table 3: ¹H and ¹³C NMR Spectroscopic Data for Omphalotin A
Experimental Protocols
Isolation of Omphalotin A from Omphalotus olearius
Omphalotin A is naturally produced by the mycelium of the fungus Omphalotus olearius. The isolation process involves fermentation of the fungus, followed by extraction and chromatographic purification of the target compound.
Protocol:
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Fermentation: Omphalotus olearius is cultured in a suitable liquid medium (e.g., YMG medium: 0.4% yeast extract, 1% malt (B15192052) extract, 0.4% glucose) in a fermentor for several days to allow for sufficient mycelial growth and production of Omphalotin A.
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Harvesting: The mycelia are separated from the culture broth by filtration or centrifugation.
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Extraction: The harvested mycelia are lyophilized and then extracted with an organic solvent such as methanol.
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Purification: The crude extract is subjected to a series of chromatographic steps to purify Omphalotin A. This may include techniques such as solid-phase extraction (e.g., using a C18 resin) followed by high-performance liquid chromatography (HPLC).
Solid-Phase Chemical Synthesis of Omphalotin A
The total synthesis of Omphalotin A can be achieved using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support.
Protocol:
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Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in an appropriate solvent like N,N-dimethylformamide (DMF).
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Amino Acid Coupling: The C-terminal amino acid is first attached to the resin. Subsequent Nα-Fmoc protected amino acids are then sequentially coupled to the growing peptide chain using a coupling agent (e.g., HBTU/HOBt).
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Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF to allow for the addition of the next amino acid.
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N-Methylation: N-methylated amino acids are incorporated into the peptide chain as required.
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Cleavage and Deprotection: Once the linear dodecapeptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
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Cyclization: The linear peptide is then cyclized in solution, often under high dilution to favor intramolecular cyclization over polymerization.
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Purification: The final cyclic peptide is purified by reverse-phase HPLC.
Heterologous Production of Omphalotin A in Pichia pastoris
Omphalotin A can be produced recombinantly in the yeast Pichia pastoris. This system allows for the scalable and controlled production of the peptide.
Protocol:
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Gene Synthesis and Cloning: The genes encoding the Omphalotin A precursor protein (OphMA) and the prolyloligopeptidase (OphP) are synthesized and cloned into a P. pastoris expression vector.
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Transformation: The expression vector is transformed into a suitable P. pastoris strain.
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Cultivation and Induction: The transformed yeast is grown in a suitable medium. Expression of the recombinant proteins is typically induced by the addition of methanol.
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Cell Lysis and Extraction: The yeast cells are harvested and lysed. Omphalotin A is then extracted from the cell lysate using an organic solvent such as ethyl acetate.
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Purification: The extracted Omphalotin A is purified using chromatographic techniques, such as HPLC.
Visualizations
Biosynthetic Pathway of Omphalotin A
The biosynthesis of Omphalotin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway. It involves a precursor protein, OphMA, which contains a methyltransferase domain that autocatalytically methylates the C-terminal core peptide. A separate enzyme, the prolyloligopeptidase OphP, is responsible for the cleavage and subsequent macrocyclization of the modified peptide.[5]
Caption: Biosynthetic pathway of Omphalotin A.
Experimental Workflow for Isolation and Purification
The following diagram illustrates the general workflow for isolating Omphalotin A from its natural source.
Caption: Workflow for the isolation of Omphalotin A.
Experimental Workflow for Heterologous Production
This diagram outlines the key steps in the recombinant production of Omphalotin A using Pichia pastoris.
Caption: Workflow for heterologous production of Omphalotin A.
Proposed Mechanism of Nematicidal Action
The precise molecular target and signaling pathway of Omphalotin A in nematodes are still under investigation. However, its high potency and selectivity suggest a specific mode of action, possibly involving the disruption of essential physiological processes in the nematode.
Caption: Proposed mechanism of Omphalotin A's nematicidal activity.
